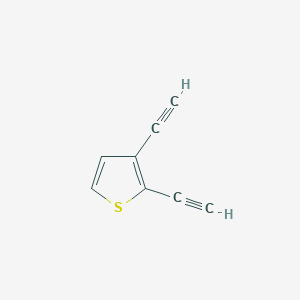
2,3-Diethynylthiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Diethynylthiophene (DET) is a chemical compound with the molecular formula C8H4S. It is a conjugated molecule with two triple bonds, which makes it an important building block for the synthesis of organic materials. DET has been extensively studied due to its unique electronic properties, which make it a promising candidate for optoelectronic devices.
科学的研究の応用
2,3-Diethynylthiophene has been extensively studied for its potential applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic cells. 2,3-Diethynylthiophene has also been used as a building block for the synthesis of conjugated polymers, which have potential applications in organic electronics, such as flexible displays, sensors, and memory devices.
作用機序
The mechanism of action of 2,3-Diethynylthiophene is not well understood. However, it is believed that the triple bonds in 2,3-Diethynylthiophene contribute to its unique electronic properties, which make it a promising candidate for optoelectronic devices. The conjugated structure of 2,3-Diethynylthiophene also allows for efficient charge transport, which is important for its applications in electronic devices.
生化学的および生理学的効果
There is limited research on the biochemical and physiological effects of 2,3-Diethynylthiophene. However, it has been reported that 2,3-Diethynylthiophene can be toxic to cells at high concentrations. Therefore, caution should be taken when handling 2,3-Diethynylthiophene in laboratory experiments.
実験室実験の利点と制限
One advantage of using 2,3-Diethynylthiophene in laboratory experiments is its unique electronic properties, which make it a promising candidate for optoelectronic devices. However, one limitation is its toxicity at high concentrations, which requires caution when handling 2,3-Diethynylthiophene in laboratory experiments.
将来の方向性
There are several future directions for the research on 2,3-Diethynylthiophene. One direction is the development of new synthesis methods for 2,3-Diethynylthiophene and its derivatives. Another direction is the investigation of the mechanism of action of 2,3-Diethynylthiophene and its derivatives. Additionally, the optimization of the electronic properties of 2,3-Diethynylthiophene for its applications in optoelectronic devices is an important future direction. Finally, the development of new conjugated polymers based on 2,3-Diethynylthiophene and its derivatives is an important future direction for the research on 2,3-Diethynylthiophene.
合成法
2,3-Diethynylthiophene can be synthesized using various methods, including Sonogashira coupling, Stille coupling, and Suzuki coupling. The Sonogashira coupling method involves the reaction of 2-bromo-3-hexyne with thiophene in the presence of a palladium catalyst. The Stille coupling method involves the reaction of 2-bromo-3-hexyne with thiophene in the presence of a tin catalyst. The Suzuki coupling method involves the reaction of 2-bromo-3-hexyne with thiophene in the presence of a palladium catalyst and a boronic acid derivative.
特性
CAS番号 |
153143-04-5 |
|---|---|
製品名 |
2,3-Diethynylthiophene |
分子式 |
C8H4S |
分子量 |
132.18 g/mol |
IUPAC名 |
2,3-diethynylthiophene |
InChI |
InChI=1S/C8H4S/c1-3-7-5-6-9-8(7)4-2/h1-2,5-6H |
InChIキー |
SIDCQTFTUXXKDG-UHFFFAOYSA-N |
SMILES |
C#CC1=C(SC=C1)C#C |
正規SMILES |
C#CC1=C(SC=C1)C#C |
同義語 |
Thiophene, 2,3-diethynyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



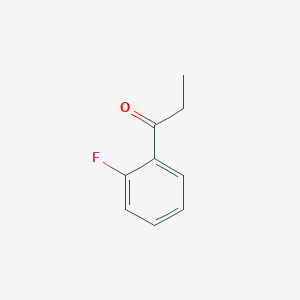
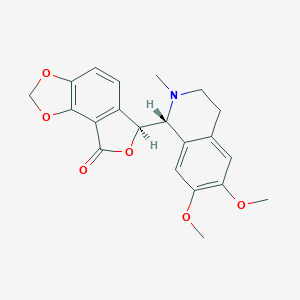
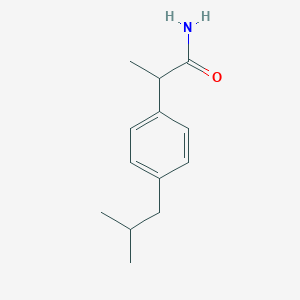
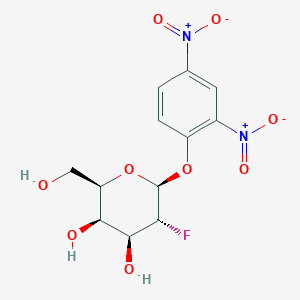
![7-Methyltetrazolo[1,5-c]pyrimidin-5-amine](/img/structure/B119770.png)
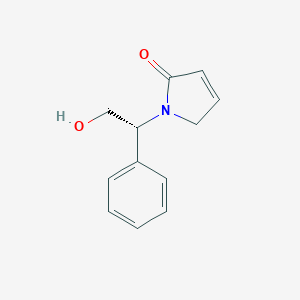
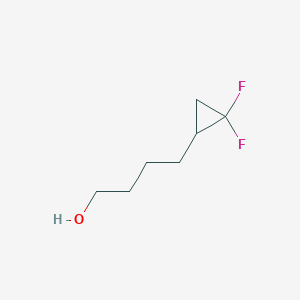
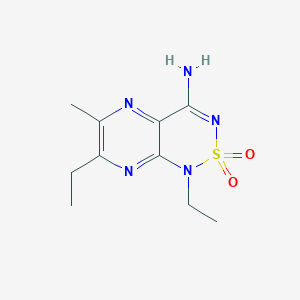
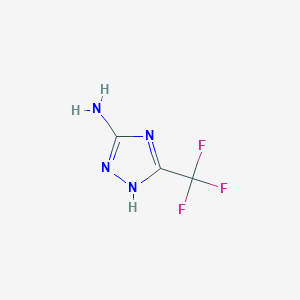
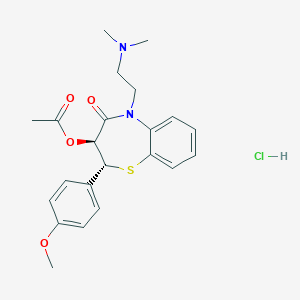
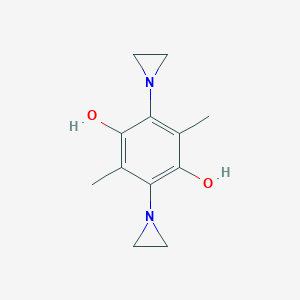

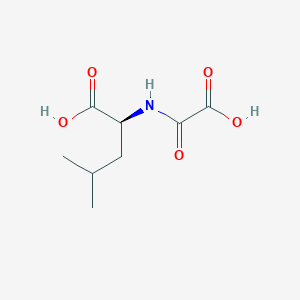
![(2S)-N-[(2S)-1-amino-1-oxohexan-2-yl]-1-[(2R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-benzamido-5-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]pentanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B119798.png)